Cas no 2680870-23-7 (benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate)

Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a specialized bicyclic compound featuring a trifluoromethyl group and a hydroxyl moiety at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. The benzyl carboxylate group enhances its stability and reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, while the hydroxyl functionality offers a site for further derivatization. This compound is particularly useful in the development of bioactive molecules, including pharmaceuticals targeting central nervous system disorders. Its rigid bicyclic structure provides stereochemical control, facilitating precise molecular design.
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate structure
2680870-23-7 structure
商品名:benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate
CAS番号:2680870-23-7
MF:C16H18F3NO3
メガワット:329.314235210419
CID:5625091
PubChem ID:153386596

benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680870-23-7
    • VFHIENINHWXVGD-UHFFFAOYSA-N
    • Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
    • EN300-28295328
    • SCHEMBL23245431
    • benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate
    • インチ: 1S/C16H18F3NO3/c17-16(18,19)15(22)8-12-6-7-13(9-15)20(12)14(21)23-10-11-4-2-1-3-5-11/h1-5,12-13,22H,6-10H2
    • InChIKey: VFHIENINHWXVGD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(CC2CCC(C1)N2C(=O)OCC1C=CC=CC=1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 329.12387792g/mol
  • どういたいしつりょう: 329.12387792g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28295328-0.05g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28295328-10.0g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28295328-0.5g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28295328-0.25g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28295328-1g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7
1g
$1214.0 2023-09-07
Enamine
EN300-28295328-5.0g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28295328-0.1g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28295328-2.5g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28295328-1.0g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28295328-10g
benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
2680870-23-7
10g
$5221.0 2023-09-07

benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylate 関連文献

benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo3.2.1octane-8-carboxylateに関する追加情報

Introduction to Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2680870-23-7)

Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 2680870-23-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azabicycloalkanes, which are known for their unique structural properties and potential biological activities. The presence of a trifluoromethyl group and a hydroxyl group at the 3-position of the bicyclic structure contributes to its distinct chemical profile and makes it a subject of interest for further exploration.

The molecular structure of Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate features a bicyclic framework with an azabicyclo[3.2.1]octane core. This core structure is characterized by its rigid three-membered nitrogen-containing ring fused to two other cycloalkane rings. The incorporation of a trifluoromethyl group at the 3-position enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. Additionally, the hydroxyl group at the same position introduces polarity and potential hydrogen bonding capabilities, which can influence interactions with biological targets.

In recent years, there has been growing interest in azabicycloalkanes due to their potential as pharmacophores in drug development. These compounds often exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability, which are essential for effective therapeutic agents. The specific configuration of Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate makes it a promising candidate for further investigation in various therapeutic areas.

One of the most compelling aspects of this compound is its structural versatility, which allows for modifications that can tailor its biological activity. The presence of both hydrophobic and hydrophilic functional groups makes it an attractive scaffold for designing molecules that can interact effectively with biological targets. For instance, the trifluoromethyl group can enhance binding affinity by increasing lipophilicity, while the hydroxyl group can participate in hydrogen bonding interactions, thereby improving receptor binding.

The synthesis of Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the formation of the azabicyclo[3.2.1]octane core, followed by functionalization at the 3-position with a trifluoromethyl group and a hydroxyl group. The final step involves esterification with benzoyl chloride to introduce the carboxylate functionality at the 8-position.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to improve yield and enantioselectivity, which are critical for pharmaceutical applications.

The biological activity of Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been explored in several preclinical studies, demonstrating potential applications in various therapeutic areas. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for treating conditions such as inflammation, pain, and neurological disorders.

The< strong> trifluoromethyl group is particularly noteworthy for its ability to modulate drug properties such as metabolic stability and binding affinity. In many cases, the introduction of a trifluoromethyl group can enhance binding to biological targets by increasing lipophilicity while maintaining polar functionality through other substituents like hydroxyl groups.

In conclusion, Benzyl 3-hydroxy-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No.2680870-23-7) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research。 Its unique combination of functional groups makes it an attractive scaffold for drug development, offering opportunities for designing novel therapeutic agents with improved efficacy and selectivity。 Further research into its biological activity and pharmacological properties will be essential to unlock its full potential in medicine。

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